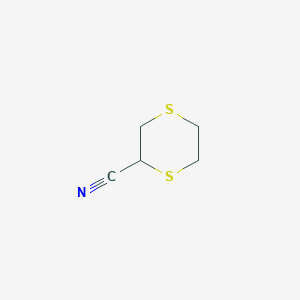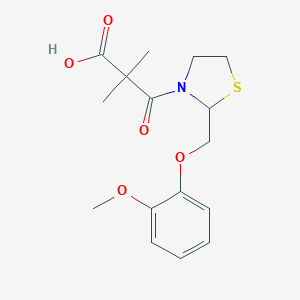
alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as PIO, is a synthetic thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. PIO is a potent agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.
Wirkmechanismus
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid acts as an agonist of PPAR-γ, which is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR-γ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis. This compound also has anti-inflammatory and anti-atherogenic effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. This compound has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a potent agonist of PPAR-γ, which makes it a valuable tool for studying the role of PPAR-γ in glucose and lipid metabolism. However, this compound has been shown to have off-target effects, which may complicate the interpretation of results. This compound has also been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Zukünftige Richtungen
Future research on alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid should focus on identifying the molecular mechanisms underlying its therapeutic effects in various diseases. Further studies are needed to elucidate the role of this compound in the regulation of glucose and lipid metabolism, as well as its anti-inflammatory and anti-atherogenic effects. Future research should also focus on identifying potential adverse effects of this compound and developing strategies to minimize these effects. Finally, future research should explore the potential of this compound as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid can be synthesized using a multistep reaction starting from 2-methoxyphenol and 3-chloropropanoic acid. The synthesis involves the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether, which is then reacted with 3-chloropropanoic acid to form the intermediate 2-((2-methoxyphenoxy)methyl)propanoic acid. The final step involves the reaction of the intermediate with thiazolidine-2,4-dione to form this compound.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes mellitus, metabolic syndrome, and cardiovascular diseases. This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. This compound has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases.
Eigenschaften
| 161364-70-1 | |
Molekularformel |
C16H21NO5S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
ZAXOTPWRDKTQQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O |
Kanonische SMILES |
CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O |
Synonyme |
3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


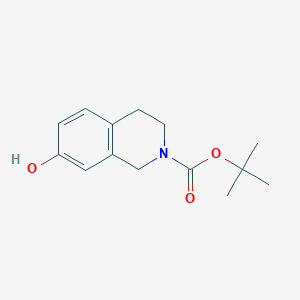
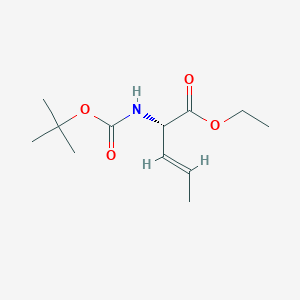
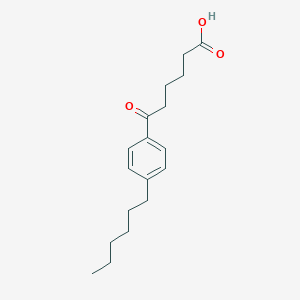
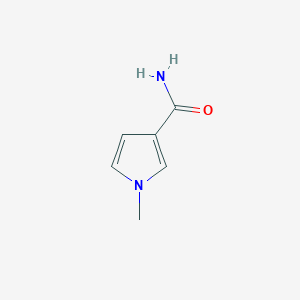
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
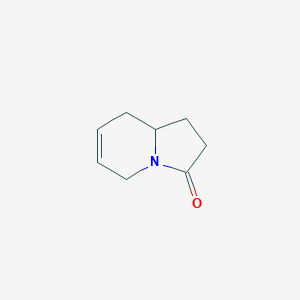
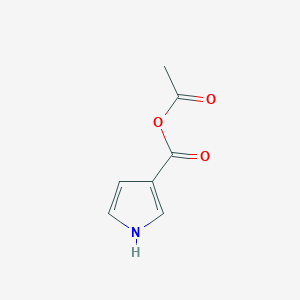



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
